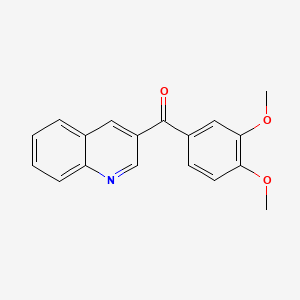

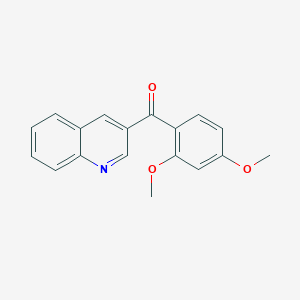

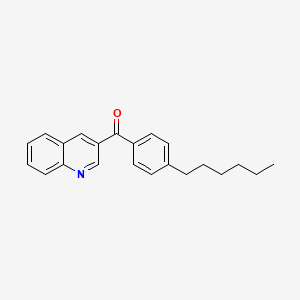

(4-Butylphenyl)(quinolin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Butylphenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a butyl-substituted phenyl group connected through a methanone linkage

Mécanisme D'action

Target of Action

3-(4-Butylbenzoyl)quinoline, also known as 4-(4-Butylbenzoyl)quinoline, is a derivative of quinoline . Quinolines are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

The compound interacts with its targets, bacterial gyrase and topoisomerase IV enzymes, forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling . This interaction results in the inhibition of bacterial growth and proliferation.

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria, affecting numerous downstream effects related to bacterial growth and proliferation .

Pharmacokinetics

Quinolones, a class of compounds closely related to quinolines, are known for their excellent tissue penetration and broad-spectrum activity . They are typically 80 to 100% bioavailable, with elimination half-lives varying between 3 and 14 hours . Biliary concentrations of the quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .

Result of Action

The result of the action of 3-(4-Butylbenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By interacting with bacterial gyrase and topoisomerase IV enzymes, it disrupts DNA synthesis, leading to the death of the bacterial cells .

Action Environment

The efficacy and stability of 3-(4-Butylbenzoyl)quinoline can be influenced by various environmental factors. For instance, pH and concentration can affect the bactericidal activity of quinolines . .

Analyse Biochimique

Cellular Effects

Quinolines have been shown to have broad-spectrum bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects suggest that 3-(4-Butylbenzoyl)quinoline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(4-Butylbenzoyl)quinoline is not well-defined. Quinolines are known to exert their effects through different mechanisms of action . For instance, they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Temporal Effects in Laboratory Settings

Quinolines are associated with a post-antimicrobial effect in a number of bacteria, principally gram-negative . This effect generally lasts 4–8 hours after exposure .

Metabolic Pathways

Quinolines are metabolized through several pathways, including the tryptophan-kynurenine pathway .

Transport and Distribution

Quinolones, a class of compounds related to quinolines, are known for their high oral bioavailability and excellent tissue penetration .

Subcellular Localization

The subcellular localization of proteins and other biomolecules is crucial for understanding their functions, which are highly correlated to their native locations inside the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(quinolin-3-yl)methanone typically involves the coupling of a quinoline derivative with a butyl-substituted phenyl compound. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the quinoline and the phenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Butylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Applications De Recherche Scientifique

(4-Butylphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Phenylquinolin-3-yl)methanone

- (4-Methylphenyl)(quinolin-3-yl)methanone

- (4-Ethylphenyl)(quinolin-3-yl)methanone

Uniqueness

(4-Butylphenyl)(quinolin-3-yl)methanone is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkyl substituents.

Propriétés

IUPAC Name |

(4-butylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJCCUIJOKXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.